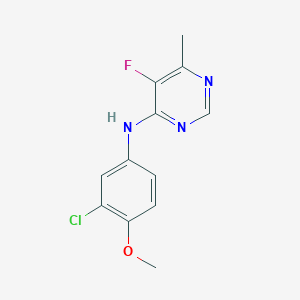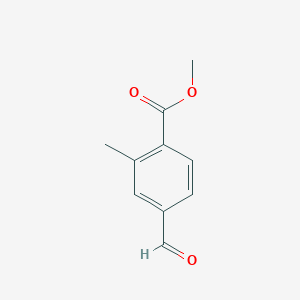
Methyl 4-formyl-2-methylbenzoate
Descripción general
Descripción
Methyl 4-formyl-2-methylbenzoate is an organic compound with the molecular formula C10H10O3. It is a derivative of benzoic acid, featuring both a formyl group and a methyl ester group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-formyl-2-methylbenzoate can be synthesized through several methods. One common synthetic route involves the formylation of methyl 2-methylbenzoate using a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction typically occurs under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-formyl-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl ester group can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: 4-formyl-2-methylbenzoic acid.
Reduction: 4-hydroxymethyl-2-methylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-formyl-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of bioactive compounds with potential pharmacological activities.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with antifungal, antihypertensive, and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 4-formyl-2-methylbenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The formyl and ester groups in the compound can undergo chemical transformations that enable it to participate in various biochemical pathways .
Comparación Con Compuestos Similares
Methyl 4-formyl-2-methylbenzoate can be compared with similar compounds such as:
Methyl 4-formylbenzoate: Lacks the methyl group at the 2-position, which can influence its reactivity and applications.
Methyl 2-formylbenzoate: Has the formyl group at the 2-position instead of the 4-position, leading to different chemical properties and uses.
Propiedades
IUPAC Name |
methyl 4-formyl-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7-5-8(6-11)3-4-9(7)10(12)13-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJKZERUIPGPCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74733-23-6 | |
| Record name | methyl 4-formyl-2-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
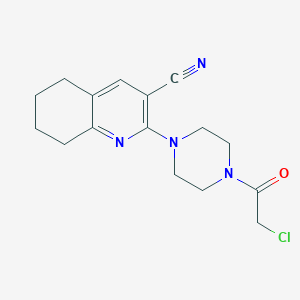
![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B3012111.png)
![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B3012116.png)

![6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3012118.png)

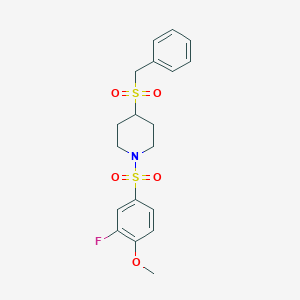
![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone](/img/structure/B3012122.png)
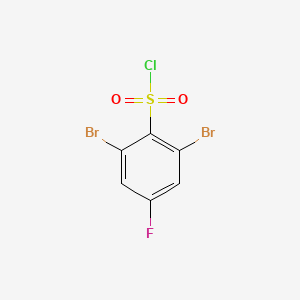
![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-N'-[(dimethylamino)methylene]urea](/img/structure/B3012125.png)
![2-[4-(2,6-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B3012127.png)
![[2-(Oxan-4-ylmethoxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B3012128.png)

